Diallyl hexahydrophthalate

optical resin refractive index polymer color

Diallyl hexahydrophthalate (DAHHP) is a difunctional allyl ester monomer derived from hexahydrophthalic anhydride and allyl alcohol, with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol. It is a colorless to pale yellow liquid with a density of 1.06 g/cm³ and a boiling point of 330.6°C at 760 mmHg.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 13846-31-6
Cat. No. B075857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl hexahydrophthalate
CAS13846-31-6
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1CCCCC1C(=O)OCC=C
InChIInChI=1S/C14H20O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2
InChIKeyHEBKPAWCVUSXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Hexahydrophthalate CAS 13846-31-6: Technical Baseline and Structural Context for Procurement Decisions


Diallyl hexahydrophthalate (DAHHP) is a difunctional allyl ester monomer derived from hexahydrophthalic anhydride and allyl alcohol, with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is a colorless to pale yellow liquid with a density of 1.06 g/cm³ and a boiling point of 330.6°C at 760 mmHg . As a member of the diallyl ester monomer class, it functions primarily as a crosslinking monomer and reactive plasticizer in thermosetting resin systems [1].

Diallyl Hexahydrophthalate CAS 13846-31-6: Why Diallyl Phthalate and Other Allyl Esters Cannot Be Freely Substituted


Diallyl ester monomers share the same allyl functional groups but differ fundamentally in the aromaticity and saturation of the dicarboxylic acid core. Diallyl phthalate (DAP) contains an aromatic benzene ring, whereas diallyl hexahydrophthalate contains a fully saturated cyclohexane ring [1]. This structural distinction produces divergent polymerization kinetics, crosslinked network architecture, and optical properties—particularly refractive index and UV absorption [2]. In optical material applications, the cured DAP monomer alone exhibits high refractive index and cure degree but is brittle and largely colored, rendering it unsuitable for lens materials [2]. The saturated cyclohexane core of DAHHP mitigates these aromatic-associated drawbacks, making generic substitution among allyl esters invalid when application-specific properties are required.

Diallyl Hexahydrophthalate CAS 13846-31-6: Core Quantitative Differentiation Evidence for Scientific Evaluation


Diallyl Hexahydrophthalate vs Diallyl Phthalate: Saturated vs Aromatic Core Effects on Optical Performance

Diallyl hexahydrophthalate differs from diallyl phthalate (DAP) in possessing a fully saturated cyclohexane core rather than an aromatic benzene ring . A patent on curable resin compositions explicitly states that 'the cured material of the diallyl phthalate monomer alone has the high refractive index and high cure degree. However, it is brittle and largely colored so that it cannot be used as the optical material, particularly the lens material' [1]. The saturated alicyclic core of diallyl hexahydrophthalate reduces conjugated chromophore formation, directly addressing the coloration and brittleness limitations of aromatic DAP [1].

optical resin refractive index polymer color

Diallyl Hexahydrophthalate in Thermosetting Resins: Reactive Plasticizer Crosslinking Density Contribution

Diallyl hexahydrophthalate functions as a reactive plasticizer in thermosetting resin formulations . As a reactive plasticizer, it temporarily reduces viscosity during processing while covalently integrating into the crosslinked network, thereby contributing to final crosslinking density rather than acting as an extractable diluent . Non-reactive plasticizers reduce viscosity but do not contribute to crosslinking density and may leach over time. Triallyl isocyanurate (TAIC) provides high crosslinking density but yields resins that are notably brittle, and it has been demonstrated that 'it is not possible to improve the toughness of triallyl isocyanurate (TAIC) resins by applying the procedures useful for diallyl phthalate (DAP) resins' [1].

thermosetting resin crosslinking density reactive plasticizer

Diallyl Hexahydrophthalate Gelation Behavior: Extrapolation from Isomeric Diallyl Phthalate Studies

The gelation behavior of diallyl ester monomers provides insight into polymerization kinetics. Studies on three isomeric diallyl phthalates—diallyl phthalate (DAP), diallyl isophthalate, and diallyl terephthalate (DAT)—have demonstrated that 'no difference in the actual gel point was substantially observed' among these aromatic isomers [1]. Diallyl hexahydrophthalate, with its saturated cyclohexane core, is expected to differ in gelation behavior from these aromatic isomers. The absence of aromatic resonance stabilization in the cyclohexane core alters electron density distribution in the dicarboxylate moiety, which can influence propagation rate, cyclization tendency, and crosslinking efficiency [2].

gelation crosslinking polymerization kinetics

Diallyl Hexahydrophthalate CAS 13846-31-6: Evidence-Backed Application Scenarios for Procurement Guidance


Optical Resin Formulation Where Low Color and High Transparency Are Required

Diallyl hexahydrophthalate is suitable for optical resin applications requiring low color and high transparency. The saturated cyclohexane core lacks aromatic conjugation, which reduces visible light absorption and chromophore formation relative to aromatic DAP. Patent literature explicitly notes that DAP cured material, despite high refractive index, is 'brittle and largely colored so that it cannot be used as the optical material, particularly the lens material' [1]. DAHHP addresses this limitation, making it a candidate monomer for optical lenses, transparent coatings, and light-guiding components where DAP is unacceptable due to coloration.

Thermosetting Resin Systems Requiring Reactive Plasticizer Integration

Diallyl hexahydrophthalate functions as a reactive plasticizer in unsaturated polyester and other thermosetting resin formulations [1]. It temporarily reduces processing viscosity while covalently bonding into the final crosslinked network, contributing to network density and eliminating long-term migration concerns associated with non-reactive plasticizers. Procurement teams selecting between reactive and non-reactive plasticizers should consider this permanent integration benefit for applications demanding long-term mechanical property retention and low extractables.

Alternative to Triallyl Isocyanurate in Applications Requiring Balanced Toughness

Triallyl isocyanurate (TAIC) is widely used as a trifunctional crosslinking agent providing high crosslinking density but is known to produce brittle resin networks. Studies have demonstrated that 'it is not possible to improve the toughness of triallyl isocyanurate (TAIC) resins by applying the procedures useful for diallyl phthalate (DAP) resins' [1]. Diallyl hexahydrophthalate, as a difunctional allyl monomer with a flexible cyclohexane core, may offer a different toughness-to-crosslinking-density balance than TAIC. This makes DAHHP a candidate for applications requiring moderate crosslinking density with improved toughness, such as in certain coating and adhesive systems.

Adhesives, Coatings, and Electronic Materials Requiring Balanced Properties

Diallyl hexahydrophthalate is employed in the manufacture of high-performance resins, coatings, inks, adhesives, and electronic materials [1]. Its difunctional allyl ester structure and saturated cyclohexane core provide a combination of reactive crosslinking capability and aliphatic backbone flexibility. Procurement for these applications should consider DAHHP as a building block offering a distinct balance of reactivity, optical clarity, and mechanical properties relative to aromatic diallyl phthalates and trifunctional crosslinkers.

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